molecular formula C12H20 B3056851 1-Dodecen-3-yne CAS No. 74744-36-8

1-Dodecen-3-yne

Cat. No.: B3056851
CAS No.: 74744-36-8
M. Wt: 164.29 g/mol
InChI Key: LLESGDAMQLBSDO-UHFFFAOYSA-N
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Description

1-Dodecen-3-yne is an organic compound with the molecular formula C₁₂H₂₀ . It is characterized by the presence of both a double bond and a triple bond within its twelve-carbon chain structure. This compound is part of the alkyne family and is known for its unique reactivity due to the presence of these multiple bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecen-3-yne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction of 1-decyne with propargyl bromide in the presence of a strong base like sodium amide can yield this compound.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes involving the oligomerization of smaller alkyne units. These processes often employ transition metal catalysts to facilitate the formation of the desired product under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecen-3-yne undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or ketones using oxidizing agents like or .

    Reduction: Hydrogenation of this compound can lead to the formation of alkanes or alkenes, depending on the reaction conditions and catalysts used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a site for electrophilic attack.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Hydrogen gas with palladium or nickel catalysts.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed:

    Epoxides and Ketones: From oxidation reactions.

    Alkanes and Alkenes: From reduction reactions.

    Substituted Alkynes: From nucleophilic substitution reactions.

Scientific Research Applications

1-Dodecen-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Dodecen-3-yne involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds provide sites for electrophilic and nucleophilic attacks, enabling the compound to undergo a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

    1-Decen-3-yne: A similar compound with a ten-carbon chain.

    1-Dodecene: An alkene with a twelve-carbon chain and a single double bond.

    1-Dodecyne: An alkyne with a twelve-carbon chain and a single triple bond.

Uniqueness: 1-Dodecen-3-yne is unique due to the presence of both a double bond and a triple bond within its structure. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one type of unsaturation.

Properties

IUPAC Name

dodec-1-en-3-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4,6,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLESGDAMQLBSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339432
Record name 1-Dodecen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74744-36-8
Record name 1-Dodecen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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